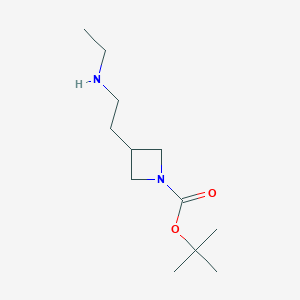![molecular formula C15H18N2O2 B13960677 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol CAS No. 769057-61-6](/img/structure/B13960677.png)
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol is a complex organic compound with a molecular formula of C15H18N2O2. It contains 37 atoms: 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a furan ring and a phenol group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol typically involves the condensation of 5-(diethylamino)-2-furaldehyde with 4-aminophenol under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol involves its interaction with molecular targets through hydrogen bonding and imine formation. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor modulation. The compound’s furan ring and phenol group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol can be compared to other similar compounds, such as:
4-[(Z)-{[5-(Hydroxymethyl)-2-furyl]methylene}amino]phenol: This compound has a hydroxymethyl group instead of a diethylamino group, which affects its chemical reactivity and applications.
4-[(Z)-{[5-(Methylamino)-2-furyl]methylene}amino]phenol: The presence of a methylamino group alters its biological activity and potential pharmaceutical uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propiedades
Número CAS |
769057-61-6 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
4-[[5-(diethylamino)furan-2-yl]methylideneamino]phenol |
InChI |
InChI=1S/C15H18N2O2/c1-3-17(4-2)15-10-9-14(19-15)11-16-12-5-7-13(18)8-6-12/h5-11,18H,3-4H2,1-2H3 |
Clave InChI |
AGIGSHCEJYOCAD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(O1)C=NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



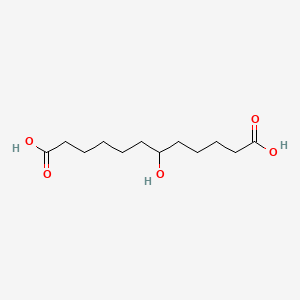


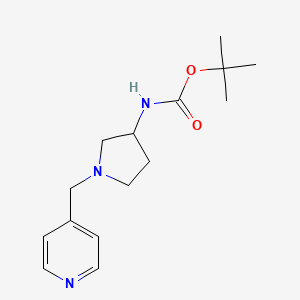
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)

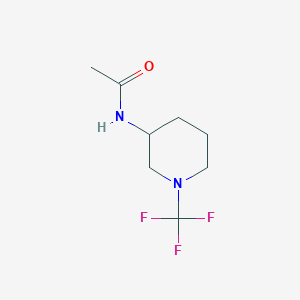
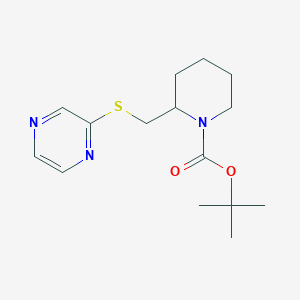

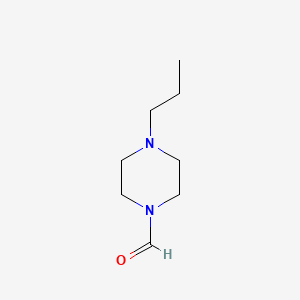
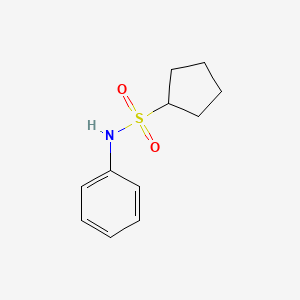
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
